

# An In-depth Technical Guide to Dicyclopropylmethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dicyclopropylmethanol*

Cat. No.: *B083125*

[Get Quote](#)

**Dicyclopropylmethanol** is an organic compound notable for its unique structure, featuring two cyclopropyl groups attached to a central methanol moiety. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

## Core Identifiers and Chemical Properties

**Dicyclopropylmethanol** is registered under CAS number 14300-33-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its distinct structure is described by various chemical identifiers, which are crucial for database searches and regulatory documentation.

Table 1: Chemical Identifiers for **Dicyclopropylmethanol**

| Identifier Type   | Value                                                                                                                                                      |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 14300-33-5 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                                 |
| IUPAC Name        | dicyclopropylmethanol <a href="#">[1]</a> <a href="#">[5]</a>                                                                                              |
| Molecular Formula | C7H12O <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>                                                                     |
| InChI             | InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2 <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                               |
| InChIKey          | PIXLZMHERIHLJL-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                                |
| Canonical SMILES  | C1CC1C(C2CC2)O <a href="#">[2]</a> <a href="#">[5]</a>                                                                                                     |
| Synonyms          | Dicyclopropyl carbinol, Dicyclopropylmethyl alcohol, $\alpha$ -Cyclopropylcyclopropanemethanol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |

The physical and chemical properties of **dicyclopropylmethanol** determine its handling, storage, and application in various chemical reactions. It is typically a colorless to pale yellow liquid.[\[6\]](#)

Table 2: Physicochemical Properties of **Dicyclopropylmethanol**

| Property         | Value                                                                                     |
|------------------|-------------------------------------------------------------------------------------------|
| Molecular Weight | 112.17 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                  |
| Density          | 0.951 g/mL at 20 °C <a href="#">[7]</a>                                                   |
| Boiling Point    | 69 °C at 13 mmHg <a href="#">[7]</a> / 167 °C at atmospheric pressure <a href="#">[2]</a> |
| Flash Point      | >110 °C <a href="#">[7]</a>                                                               |
| Water Solubility | Sparingly soluble <a href="#">[1]</a> <a href="#">[7]</a>                                 |
| Refractive Index | n20/D 1.464 <a href="#">[7]</a>                                                           |

## Applications in Research and Drug Development

**Dicyclopropylmethanol** serves as a valuable building block and reagent in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[6][8]

- Protecting Group for Carboxylic Acids: It is used as a protecting group reagent for carboxylic acids. The resulting dicyclopropylmethyl esters offer stability and can be cleaved under very mild and selective conditions.[1][8]
- Synthetic Building Block: The molecule's unique structure makes it a key intermediate in the synthesis of more complex molecules.[8] In drug discovery, the incorporation of cyclopropyl groups can confer several advantageous properties.[4][8]
- Advantages of the Cyclopropyl Moiety: The cyclopropyl fragment is increasingly utilized in drug design to overcome common obstacles in development. Its rigid structure and unique electronic properties can lead to:
  - Enhanced metabolic stability and potency.[4][8]
  - Improved binding affinity and reduced off-target effects.[4][8]
  - Increased brain permeability.[4][8]
  - Favorable conformational restriction of molecules.[4]

## Experimental Protocols

While a specific, peer-reviewed synthesis for **dicyclopropylmethanol** is not readily available, a logical and common approach involves the reduction of dicyclopropyl ketone. The following protocols are based on established organic chemistry principles for the synthesis of the precursor ketone and its subsequent reduction.

### Protocol 1: Synthesis of Dicyclopropyl Ketone (Precursor)

This procedure is adapted from the established synthesis of dicyclopropyl ketone.

Materials:

- $\gamma$ -butyrolactone

- Sodium methoxide in methanol
- Concentrated hydrochloric acid
- Sodium hydroxide
- Potassium carbonate
- Diethyl ether
- Anhydrous magnesium sulfate

**Procedure:**

- Prepare a solution of sodium methoxide in a 3-L three-necked flask equipped with a stirrer, dropping funnel, and condenser.
- Add  $\gamma$ -butyrolactone to the stirred solution and heat to distill off the methanol.
- Once the majority of methanol is removed, apply reduced pressure to remove the remaining solvent.
- Set the condenser for reflux and add concentrated hydrochloric acid cautiously due to CO<sub>2</sub> evolution. Heat the mixture under reflux for 20 minutes.
- Cool the mixture in an ice bath and rapidly add a solution of sodium hydroxide, keeping the temperature below 50°C.
- Heat under reflux for an additional 30 minutes.
- Arrange the condenser for distillation and collect the ketone-water mixture.
- Saturate the aqueous layer of the distillate with potassium carbonate to separate the ketone.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, remove the ether, and distill the product to yield dicyclopropyl ketone.<sup>[6]</sup>

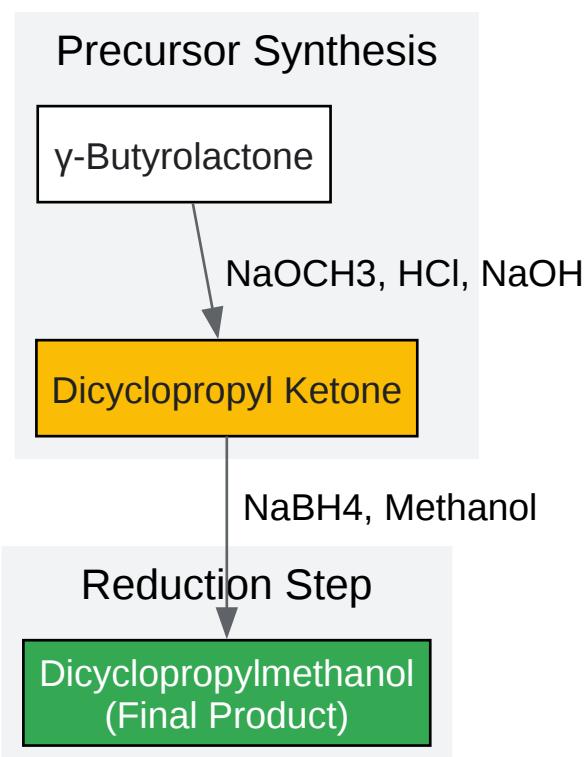
## Protocol 2: Reduction of Dicyclopropyl Ketone to Dicyclopropylmethanol

This is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

### Materials:

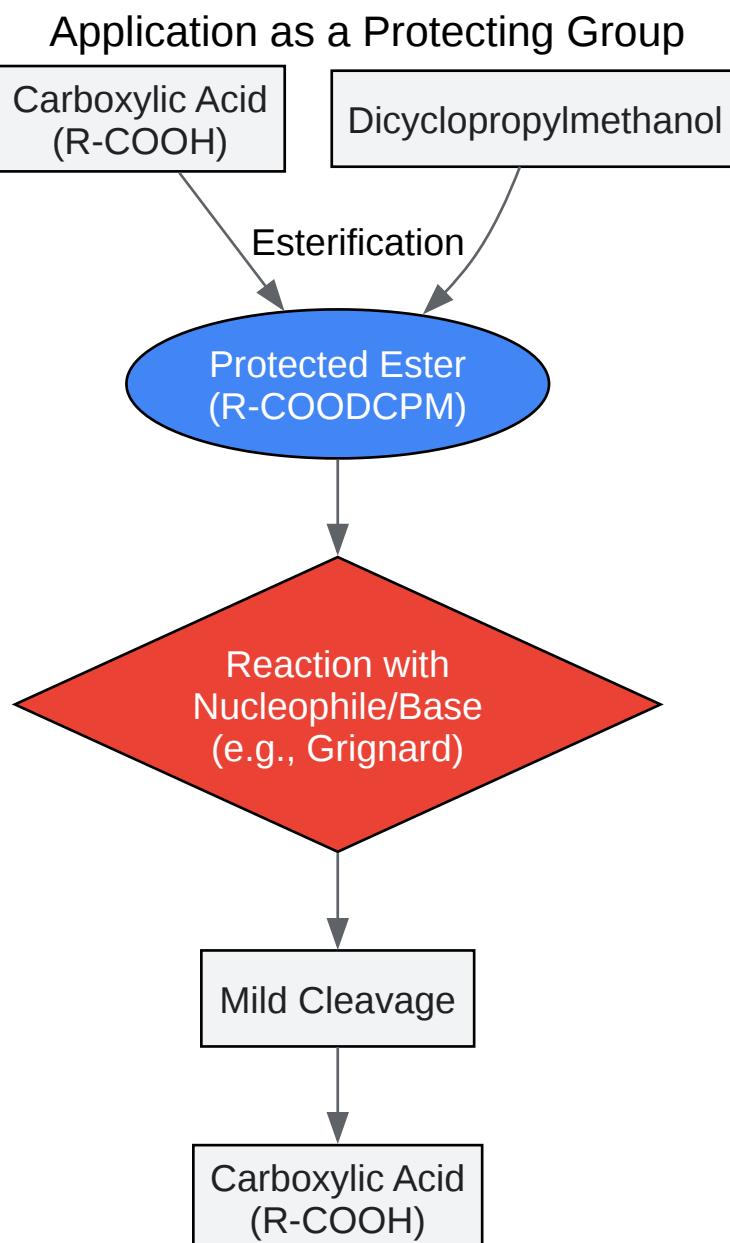
- Dicyclopropyl ketone
- Methanol
- Sodium borohydride (NaBH4)
- Dilute hydrochloric acid (e.g., 1M HCl)
- Methylene chloride (or other suitable organic solvent)
- Anhydrous sodium sulfate

### Procedure:


- Dissolve dicyclopropyl ketone in methanol in a conical vial or round-bottom flask equipped with an air condenser.
- Carefully add sodium borohydride (a mild reducing agent) to the solution. The reaction is typically stirred at room temperature.[9][10]
- Allow the reaction to proceed for approximately 1 hour.
- After the reaction period, add dilute hydrochloric acid to quench any remaining sodium borohydride and neutralize the intermediate alkoxide.[9][10]
- Extract the aqueous solution three times with methylene chloride. The desired alcohol product will move into the organic layer.[9][10]
- Combine the organic extracts and dry them with anhydrous sodium sulfate until the drying agent is free-flowing.[10]

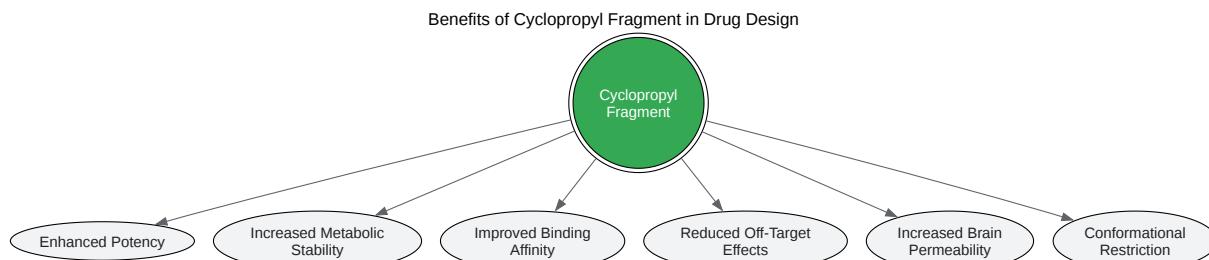
- Decant or filter the dried solution to remove the sodium sulfate.
- Evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the final product, **dicyclopropylmethanol**.<sup>[9]</sup>

## Visualizations


The following diagrams illustrate key logical and experimental workflows related to **dicyclopropylmethanol**.

### Synthesis Pathway for Dicyclopropylmethanol




[Click to download full resolution via product page](#)

*Synthesis of **Dicyclopropylmethanol** via Ketone Reduction.*



[Click to download full resolution via product page](#)

*Workflow for Carboxylic Acid Protection and Deprotection.*



[Click to download full resolution via product page](#)

*Contributions of the Cyclopropyl Moiety to Drug Properties.*

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Cyclopropyl carbinol: properties, applications in organic synthesis and safety\_Chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Dicyclopropyl carbinol [webbook.nist.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dicyclopropylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083125#dicyclopropylmethanol-cas-number-and-identifiers\]](https://www.benchchem.com/product/b083125#dicyclopropylmethanol-cas-number-and-identifiers)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)